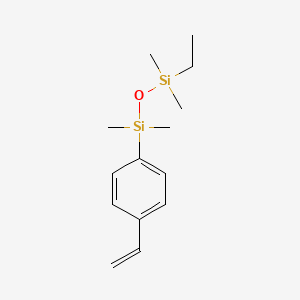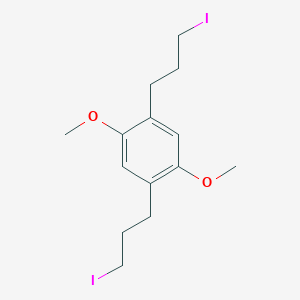
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C14H20I2O2 It is a derivative of benzene, where two iodine atoms are attached to the propyl groups at the 1 and 4 positions, and two methoxy groups are attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(3-hydroxypropyl)-2,5-dimethoxybenzene. The hydroxy groups are first converted to iodide groups using reagents such as iodine and phosphorus trichloride under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-bis(3-aminopropyl)-2,5-dimethoxybenzene or 1,4-bis(3-thiopropyl)-2,5-dimethoxybenzene.
Oxidation: Formation of 1,4-bis(3-oxopropyl)-2,5-dimethoxybenzene.
Reduction: Formation of 1,4-bis(3-propyl)-2,5-dimethoxybenzene.
Scientific Research Applications
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene depends on its application. In biological systems, it may interact with cellular components through its iodine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the modulation of biological pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-bromopropyl)-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(3-chloropropyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of iodine.
1,4-Bis(3-fluoropropyl)-2,5-dimethoxybenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and potential for forming stronger interactions with biological molecules, making it valuable in specific applications such as radiolabeling and drug development .
Properties
CAS No. |
105020-54-0 |
|---|---|
Molecular Formula |
C14H20I2O2 |
Molecular Weight |
474.12 g/mol |
IUPAC Name |
1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20I2O2/c1-17-13-9-12(6-4-8-16)14(18-2)10-11(13)5-3-7-15/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZQGKWHRRIGCKHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCI)OC)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
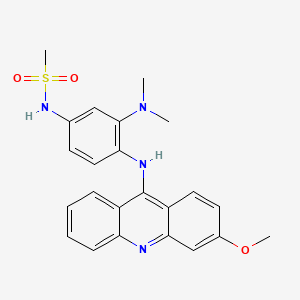
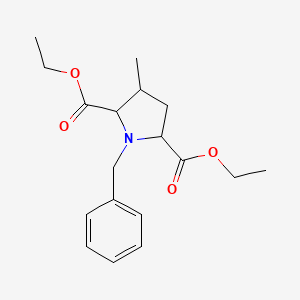
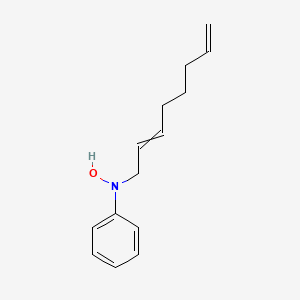
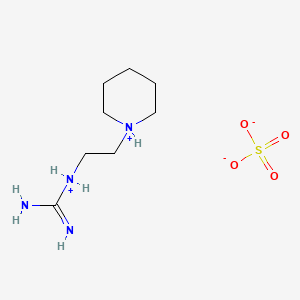
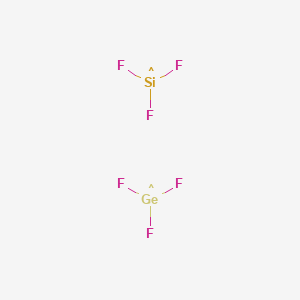

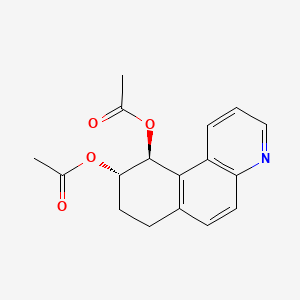
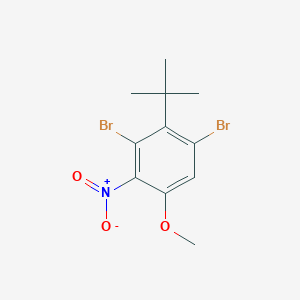
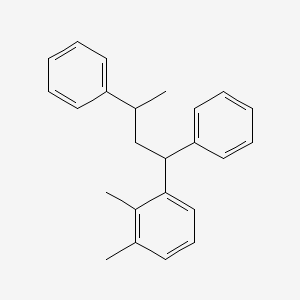
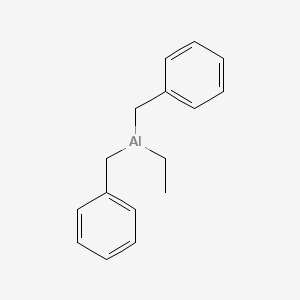
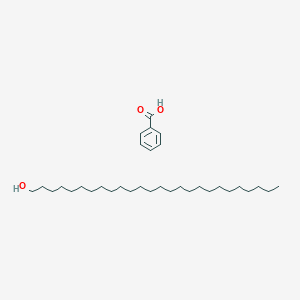
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
